molecular formula C14H21NO2 B12287497 (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol

(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol

Cat. No.: B12287497
M. Wt: 235.32 g/mol
InChI Key: JSBAFOFGMZILQA-UHFFFAOYSA-N
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Description

(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with piperidine under specific conditions to form an intermediate, which is then further reacted with methylating agents and reducing agents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Methoxycinnamaldehyde
  • Ethyl trans-4-methoxycinnamate
  • trans-4-Methoxycinnamoyl chloride

Uniqueness

(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is unique due to its specific structural features, such as the combination of a piperidine ring with a methoxyphenyl group and a hydroxymethyl group

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3

InChI Key

JSBAFOFGMZILQA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC

Origin of Product

United States

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